molecular formula C8H15NO B6238929 octahydro-1H-indol-6-ol, Mixture of diastereomers CAS No. 1889927-06-3

octahydro-1H-indol-6-ol, Mixture of diastereomers

Cat. No.: B6238929
CAS No.: 1889927-06-3
M. Wt: 141.2
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Description

Significance of Hydrogenated Indole (B1671886) Systems in Heterocyclic Chemistry

Hydrogenated indole systems, such as the octahydro-1H-indole core, are fundamental building blocks in heterocyclic chemistry. Their significance stems from their presence in a wide array of natural products and pharmaceuticals. The saturation of the indole nucleus disrupts the aromaticity, leading to a flexible bicyclic amine with multiple stereocenters. This structural feature is crucial for interacting with biological targets in a highly specific manner. The synthesis of these hydrogenated systems often presents considerable challenges, driving the development of innovative synthetic methodologies. The catalytic hydrogenation of indole derivatives is a primary route to access these saturated scaffolds, though controlling stereoselectivity remains a key area of research.

Structural Characteristics of Octahydro-1H-indol-6-ol Diastereomers

The mixture of diastereomers will exhibit distinct physical and chemical properties. These differences arise from the varied spatial orientations of the substituents, which influence intermolecular interactions and reactivity. The characterization of these individual diastereomers typically relies on advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, to elucidate the precise stereochemical arrangement.

Table 1: General Properties of Octahydro-1H-indol-6-ol

PropertyValue
Molecular FormulaC₈H₁₅NO
Molar Mass141.21 g/mol
Core StructureOctahydro-1H-indole
Functional GroupHydroxyl (-OH) at C-6
StereochemistryMultiple chiral centers, exists as a mixture of diastereomers

Research Trajectories and Methodological Innovations for Complex Bicyclic Amines

The synthesis of complex bicyclic amines like octahydro-1H-indol-6-ol is a dynamic area of organic synthesis research. researchgate.net Methodological innovations are constantly being sought to achieve higher efficiency, stereoselectivity, and functional group tolerance. researchgate.net Key research trajectories include the development of novel catalytic systems for the asymmetric hydrogenation of substituted indoles and the exploration of domino reactions that can rapidly construct the bicyclic core from simpler acyclic precursors.

Recent advancements have focused on stereoselective methods to control the formation of multiple stereocenters in a single synthetic operation. For instance, domino reactions combining aza-Piancatelli rearrangement and intramolecular Diels-Alder reactions have been developed for the stereoselective synthesis of complex fused aza-tricyclic frameworks. nih.gov Such sophisticated strategies are indicative of the ongoing efforts to access structurally diverse and complex bicyclic amines with high precision. The overarching goal is to expand the chemical space accessible to medicinal chemists and materials scientists, enabling the discovery of molecules with novel properties and functions.

Properties

CAS No.

1889927-06-3

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Reaction Chemistry and Chemical Transformations of Octahydro 1h Indol 6 Ol

Oxidation Reactions of the Hydroxyl Moiety

The secondary hydroxyl group at the C-6 position of octahydro-1H-indol-6-ol is susceptible to oxidation to form the corresponding ketone, octahydro-1H-indol-6-one. The choice of oxidant is crucial to ensure selectivity and avoid over-oxidation or side reactions involving the secondary amine.

Common methods for this transformation include Swern and Dess-Martin periodinane (DMP) oxidations, which are known for their mild conditions and high functional group tolerance. alfa-chemistry.comwikipedia.org The Swern oxidation utilizes a dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride system at low temperatures, followed by the addition of a hindered base like triethylamine. alfa-chemistry.comwikipedia.org This method is particularly suitable for substrates with sensitive functional groups. alfa-chemistry.com

The Dess-Martin periodinane (DMP) oxidation offers another mild alternative, employing a hypervalent iodine reagent in a chlorinated solvent at room temperature. wikipedia.orgorganic-chemistry.orgwikipedia.org DMP is known for its high chemoselectivity, tolerating a wide range of functional groups, including amines, without the need for protection. wikipedia.org

Below is a table summarizing typical conditions for the oxidation of the hydroxyl moiety:

Oxidation Method Reagents Typical Conditions Product Key Features
Swern Oxidation(COCl)₂, DMSO, Et₃NCH₂Cl₂, -78 °C to rtOctahydro-1H-indol-6-oneMild conditions, avoids heavy metals. alfa-chemistry.comorganic-chemistry.org
Dess-Martin OxidationDess-Martin PeriodinaneCH₂Cl₂, rtOctahydro-1H-indol-6-oneHigh selectivity, neutral pH. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.com

Reduction Reactions of Derivatives

Reduction reactions are pivotal in modifying the octahydro-1H-indol-6-ol scaffold, particularly for the removal of the carbonyl group in its oxidized derivative, octahydro-1H-indol-6-one. Standard ketone reduction methods can be employed to revert the ketone to the alcohol, while more robust methods can achieve complete deoxygenation to the corresponding methylene (B1212753) group.

For the reduction of the ketone back to the alcohol, common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be utilized. These reagents will typically yield a mixture of diastereomers of octahydro-1H-indol-6-ol.

To achieve complete deoxygenation of the carbonyl group to a methylene group, the Wolff-Kishner reduction is a suitable choice, especially for base-stable compounds. wikipedia.orgbyjus.com This reaction involves the formation of a hydrazone intermediate followed by treatment with a strong base at elevated temperatures. byjus.com Given the basic nature of the octahydroindole nitrogen, the Wolff-Kishner conditions are generally compatible. For sterically hindered ketones, modifications to the Wolff-Kishner reduction, such as the Huang-Minlon modification, can be employed to improve yields. wikipedia.org

Catalytic hydrogenation represents another important reduction strategy, particularly for the saturation of any residual unsaturation in related indole (B1671886) scaffolds to yield the octahydroindole core. nih.govacs.orgacs.orgthieme-connect.com

The following table outlines common reduction reactions for derivatives of octahydro-1H-indol-6-ol:

Reaction Type Substrate Reagents Product Notes
Ketone ReductionOctahydro-1H-indol-6-oneNaBH₄ or LiAlH₄Octahydro-1H-indol-6-olYields a mixture of diastereomers.
DeoxygenationOctahydro-1H-indol-6-oneH₂NNH₂, KOH, ethylene (B1197577) glycolOctahydro-1H-indoleWolff-Kishner reduction. byjus.compsiberg.compharmaguideline.com
Ring SaturationIndole/Indoline (B122111) derivativesH₂, Pt/C or other catalystsOctahydro-1H-indoleCatalytic hydrogenation. nih.govacs.orgacs.org

Nucleophilic Substitution Reactions

The hydroxyl group of octahydro-1H-indol-6-ol is a poor leaving group and requires activation to undergo nucleophilic substitution. A common strategy involves the conversion of the alcohol into a better leaving group, such as a sulfonate ester (e.g., mesylate or tosylate), or a halide.

Activation of the hydroxyl group can be achieved by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine. The resulting sulfonate ester is then susceptible to displacement by a variety of nucleophiles.

This two-step sequence allows for the introduction of a wide range of functional groups at the C-6 position. The stereochemistry of the substitution reaction (inversion or retention of configuration) will depend on the specific nucleophile and reaction conditions.

A summary of a typical nucleophilic substitution pathway is provided below:

Step Reagents Intermediate/Product Reaction Type
1. ActivationMsCl or TsCl, pyridineOctahydro-1H-indol-6-yl methanesulfonate/toluenesulfonateEsterification
2. SubstitutionVarious nucleophiles (e.g., NaN₃, NaCN, R₂NH)6-substituted-octahydro-1H-indoleSₙ2 displacement

Electrophilic Aromatic Substitution on Residual Unsaturation in Related Scaffolds

The fully saturated octahydro-1H-indole ring system does not undergo electrophilic aromatic substitution reactions, as it lacks the requisite aromaticity. However, in related scaffolds that retain some degree of unsaturation, such as dihydro- or tetrahydroindoles, the remaining double bonds can be susceptible to electrophilic attack.

For instance, in a partially hydrogenated indole, the electron-rich pyrrole-like portion of the molecule would be the most likely site for electrophilic attack. The regioselectivity of such a reaction would be dictated by the specific substitution pattern and the nature of the electrophile. It is important to note that these reactions are not characteristic of the fully saturated octahydro-1H-indol-6-ol itself.

Palladium-Mediated Cross-Coupling Reactions (e.g., Sonogashira, Heck-type)

Palladium-mediated cross-coupling reactions, such as the Sonogashira and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. However, these reactions typically require an sp²-hybridized carbon center, often in the form of a vinyl or aryl halide/triflate. The fully saturated octahydro-1H-indol-6-ol scaffold lacks such a functional handle, making it an unsuitable substrate for these standard cross-coupling protocols.

To engage the octahydroindole core in palladium-catalyzed cross-coupling, it would first need to be functionalized to introduce a suitable reactive group. For example, if a double bond were present in the ring system (as in a tetrahydroindole derivative), a Heck reaction could potentially be employed. Similarly, the introduction of a halide at a specific position on the ring could enable Suzuki or Sonogashira couplings.

Reactions Involving Nitrogen Atom Functionalization

The secondary amine in the octahydro-1H-indole ring is a key site for chemical modification. It can readily undergo a variety of functionalization reactions, including acylation and alkylation.

N-Acylation: The nitrogen can be acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding N-acyl derivative. nih.govbeilstein-journals.orgorientjchem.orgnih.govresearchgate.net This reaction is often used to protect the amine or to introduce specific functional groups. A common protecting group for the nitrogen is the tert-butyloxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemimpex.comwikipedia.orgcommonorganicchemistry.com

N-Alkylation: The secondary amine can also be alkylated with alkyl halides or other electrophilic alkylating agents. youtube.comnih.govprinceton.eduresearchgate.netmdpi.com This reaction proceeds via an Sₙ2 mechanism and can be used to introduce a variety of alkyl substituents on the nitrogen atom.

The following table summarizes common N-functionalization reactions:

Reaction Type Reagents Product Notes
N-AcylationAcyl chloride, anhydride, or carboxylic acid + coupling agentN-Acyl-octahydro-1H-indol-6-olForms an amide linkage. nih.govbeilstein-journals.orgorientjchem.org
N-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O)N-Boc-octahydro-1H-indol-6-olA common protecting group strategy. chemimpex.comwikipedia.orgcommonorganicchemistry.com
N-AlkylationAlkyl halide (e.g., CH₃I, BnBr)N-Alkyl-octahydro-1H-indol-6-olSₙ2 reaction. youtube.comnih.govprinceton.eduresearchgate.netmdpi.com

Derivatization Strategies and Functionalization of the Octahydro 1h Indol 6 Ol Core

Regioselective Functionalization of the Octahydroindole Core

The regioselective functionalization of the octahydro-1H-indol-6-ol core is dictated by the relative reactivity of its nucleophilic centers: the nitrogen of the secondary amine and the oxygen of the secondary alcohol. Additionally, the C-H bonds on the carbocyclic ring present opportunities for activation and functionalization, although this is often more challenging on a saturated system compared to an aromatic indole (B1671886). researchgate.netrsc.org

The nitrogen atom is typically the most nucleophilic site, making N-acylation, N-alkylation, and N-sulfonylation common initial steps in derivatization. These reactions can be carried out under standard conditions and serve to protect the amine, introduce specific functionalities, or modulate the electronic properties of the molecule.

The hydroxyl group at the C-6 position offers another key site for functionalization. Common derivatization reactions for hydroxyl groups include esterification, etherification, and oxidation. nih.govresearchgate.netnih.govsemanticscholar.orglibretexts.org The choice of reagent and reaction conditions can allow for selective reaction at the oxygen atom, particularly if the nitrogen is protected. For instance, acylation with acyl chlorides or anhydrides can be directed towards the hydroxyl group. nih.govlibretexts.org

Table 1: Common Reagents for Hydroxyl Group Derivatization

Reagent Class Example Reagent Functional Group Formed
Acyl Chlorides Benzoyl Chloride Ester
Organic Anhydrides Acetic Anhydride Ester
Isocyanates Phenyl Isocyanate Carbamate
Alkyl Halides Benzyl Bromide Ether

The stereochemistry of the octahydroindole core, being a mixture of diastereomers, adds a layer of complexity and opportunity. Diastereoselective reactions can potentially be achieved by leveraging the existing stereocenters to direct incoming reagents to a specific face of the molecule. While specific studies on octahydro-1H-indol-6-ol are limited, the principles of stereocontrol in similar bicyclic systems suggest that the conformational rigidity of the fused rings can be exploited to achieve high levels of diastereoselectivity in functionalization reactions.

Synthesis of Complex Polycyclic Structures Incorporating the Octahydroindole Moiety

The octahydro-1H-indol-6-ol moiety can serve as a foundational scaffold for the construction of more complex polycyclic structures, including fused and bridged ring systems. beilstein-journals.orgsemanticscholar.orgbeilstein-journals.org Such transformations are of interest for creating novel molecular architectures for various applications.

One common strategy involves the intramolecular cyclization of derivatives of octahydro-1H-indol-6-ol. For instance, by introducing a reactive chain on the nitrogen or oxygen atom, subsequent ring-closing reactions can lead to the formation of additional fused rings. researchgate.netnih.gov An example could involve the N-alkylation with a substrate containing a terminal alkene, followed by a ring-closing metathesis to form a new heterocyclic ring fused to the octahydroindole core.

Bridged polycyclic systems can also be envisioned, potentially through intramolecular C-H insertion or cycloaddition reactions. beilstein-journals.orgnih.govnih.gov Although challenging, the generation of a carbene or nitrene from a suitably positioned precursor on the octahydroindole scaffold could lead to insertion into a C-H bond on the opposing ring, thereby forming a bridged structure. beilstein-journals.orgnih.gov These types of reactions often allow for the rapid construction of complex and rigid three-dimensional structures. nih.gov

Table 2: Strategies for Polycyclic Synthesis from Octahydroindole Derivatives

Strategy Description Potential Product Type
Intramolecular Cyclization Ring formation from a functionalized side chain on the N or O atom. Fused Heterocycles
Ring-Closing Metathesis Formation of a new ring containing a double bond from a diene precursor. Fused or Bridged Systems
Intramolecular Diels-Alder [4+2] cycloaddition between a diene and dienophile within the same molecule. Bridged/Fused Polycycles

Formation of Hydrochloride Salts and Their Chemical Stability

The basic nature of the secondary amine in octahydro-1H-indol-6-ol allows for the straightforward formation of acid addition salts, with hydrochloride salts being one of the most common. researchgate.net These salts are typically prepared by treating a solution of the free base in an organic solvent with hydrochloric acid, which can be in the form of an aqueous solution, a solution in an organic solvent, or as a gas. orgsyn.org

The formation of a hydrochloride salt offers several advantages. It often converts a liquid or oily free base into a crystalline solid, which is easier to handle, purify, and characterize. Furthermore, salts generally exhibit improved stability and shelf-life compared to the corresponding free base, which can be susceptible to oxidation or other forms of degradation. nih.gov

Table 3: Considerations for Hydrochloride Salt of Octahydro-1H-indol-6-ol

Property Description
Formation Reaction of the free base with HCl in a suitable solvent. orgsyn.org
Physical State Typically a crystalline solid.
Advantages Improved handling, purification, and potentially enhanced stability.
Potential Instability Susceptibility to degradation from moisture, oxygen, and light. nih.gov

| Storage | Should be stored in a well-sealed container, protected from light and moisture. |

The deprotonation of the hydrochloride salt to regenerate the free amine is a crucial step in many synthetic sequences. This is typically achieved by treatment with a base, which can range from inorganic bases like sodium hydroxide or sodium carbonate to organic tertiary amines. core.ac.uk

Advanced Spectroscopic and Structural Elucidation Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including complex mixtures of diastereomers like octahydro-1H-indol-6-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the determination of connectivity and stereochemistry.

In the analysis of a mixture of octahydro-1H-indol-6-ol diastereomers, the NMR spectra would be expected to show multiple sets of signals, with each set corresponding to a specific diastereomer present in the mixture. The integration of these signals in the ¹H NMR spectrum can be used to determine the relative ratio of the diastereomers.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a diastereomeric mixture of octahydro-1H-indol-6-ol, distinct chemical shifts (δ) would be observed for protons in different stereochemical environments. For instance, the proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a complex multiplet in the region of 3.5-4.5 ppm. Due to the different spatial arrangements in each diastereomer, this proton would exhibit a unique chemical shift and coupling constant (J) pattern for each isomer. Similarly, the protons on the carbons adjacent to the nitrogen atom and at the ring junctions would also display distinct signals for each diastereomer.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For a mixture of octahydro-1H-indol-6-ol diastereomers, each unique carbon in each diastereomer will produce a separate signal. This results in a more complex spectrum than for a single isomer, but it provides definitive evidence of the presence of a mixture. The carbon atom attached to the hydroxyl group would typically resonate in the range of 60-75 ppm. The chemical shifts of the other carbon atoms in the bicyclic system would provide a unique fingerprint for each diastereomer, aiding in their structural assignment.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign all proton and carbon signals and to establish the connectivity and relative stereochemistry of each diastereomer in the mixture.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Diastereomeric Mixture of Octahydro-1H-indol-6-ol This table represents expected chemical shift ranges based on the analysis of similar saturated heterocyclic structures, as specific experimental data for the target compound is not available in published literature.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
H-6 (on C-OH)3.5 - 4.5 (m)60 - 75Chemical shift is highly dependent on the stereochemistry (axial vs. equatorial) of the hydroxyl group.
Bridgehead H2.5 - 3.5 (m)50 - 65Protons at the fusion of the two rings.
H adjacent to N2.8 - 3.8 (m)45 - 60Protons on the carbons directly bonded to the nitrogen atom.
Other CH₂/CH1.0 - 2.5 (m)20 - 40Aliphatic protons and carbons of the cyclohexane and pyrrolidine (B122466) rings.

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS) in Synthetic Studies

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. In the context of synthetic studies involving octahydro-1H-indol-6-ol, MS techniques are vital for confirming the successful synthesis of the target compound and for identifying any byproducts.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For octahydro-1H-indol-6-ol (C₈H₁₅NO), the expected exact mass would be calculated and compared to the experimental value. A close match confirms the elemental composition and, by extension, the identity of the synthesized product. All diastereomers of octahydro-1H-indol-6-ol will have the identical molecular formula and therefore the same exact mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In the analysis of a diastereomeric mixture of octahydro-1H-indol-6-ol, LC-MS allows for the separation of the individual diastereomers, with the mass spectrometer providing mass data for each separated peak. This confirms that each separated component has the same molecular weight, as expected for diastereomers. The fragmentation pattern observed in the mass spectrum, often generated by techniques like Collision-Induced Dissociation (CID) in MS/MS experiments, can sometimes provide clues to the stereochemistry, as different diastereomers may exhibit different fragmentation pathways or efficiencies.

Table 2: Expected Mass Spectrometry Data for Octahydro-1H-indol-6-ol

Technique Ionization Mode Expected m/z Value Information Provided
HRMSESI+[M+H]⁺Precise mass of the molecular ion for elemental formula confirmation.
LC-MSESI+[M+H]⁺Confirms that separated chromatographic peaks correspond to isomers of the same molecular weight.
MS/MSESI+Fragment ionsStructural information based on fragmentation patterns (e.g., loss of H₂O, fragmentation of the bicyclic ring).

Chromatographic Methods for Purification and Analysis (e.g., Column Chromatography, HPLC, UPLC, TLC)

Chromatographic techniques are fundamental for the separation, purification, and analysis of the components of a mixture. For a diastereomeric mixture of octahydro-1H-indol-6-ol, these methods are essential to isolate individual isomers for further characterization or to determine the composition of the mixture.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. For a mixture of octahydro-1H-indol-6-ol diastereomers, it is possible that the different isomers will have slightly different polarities, leading to different retention factors (Rƒ) on the TLC plate. This can indicate the presence of a mixture and help in developing conditions for preparative separation.

Column Chromatography: This is a standard preparative technique used to separate and purify compounds from a mixture. By carefully selecting the stationary phase (e.g., silica gel, alumina) and the mobile phase (solvent system), it is often possible to separate diastereomers of octahydro-1H-indol-6-ol. The separation is based on the differential adsorption of the isomers to the stationary phase. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure diastereomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are high-resolution analytical and preparative techniques that offer superior separation efficiency compared to column chromatography. Diastereomers, having different three-dimensional structures, can interact differently with the stationary phase of an HPLC or UPLC column. Both normal-phase and reverse-phase HPLC can be used to separate diastereomers. The choice of column and mobile phase is critical for achieving good resolution between the isomeric peaks. The area under each peak in the chromatogram is proportional to the amount of that diastereomer in the mixture, allowing for quantitative analysis. For related compounds like octahydro-1H-indole-2-carboxylic acid, HPLC with a refractive index detector has been successfully used for the separation of its diastereomers. A similar approach could be applicable to octahydro-1H-indol-6-ol.

Table 3: Overview of Chromatographic Methods for the Analysis of Octahydro-1H-indol-6-ol Diastereomers

Technique Stationary Phase (Example) Mobile Phase (Example) Application
TLCSilica gelEthyl acetate/HexaneReaction monitoring, preliminary purity check.
Column ChromatographySilica gelGradient of Ethyl acetate in HexanePreparative separation and purification of individual diastereomers.
HPLC/UPLCC18 (Reverse-Phase)Acetonitrile/Water with additivesAnalytical separation for quantitative analysis of the diastereomeric ratio; preparative separation for high-purity isomers.

Computational and Theoretical Investigations of Octahydro 1h Indol 6 Ol

Quantum Chemical Methods for Molecular Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic structure and predicting the geometry of molecules like octahydro-1H-indol-6-ol. Density Functional Theory (DFT) is a commonly employed method for such investigations, often utilizing functionals like B3LYP. nih.gov For enhanced accuracy in energy calculations, more advanced functionals such as M06 may be used in conjunction with larger basis sets like 6-311+G(d,p) for nonmetallic atoms. nih.gov

These calculations can determine optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related polycyclic indoline (B122111) systems, DFT calculations have been used to identify transition states and intermediates in reaction pathways. nih.gov The application of these methods to the diastereomers of octahydro-1H-indol-6-ol would allow for a detailed comparison of their structural parameters and a prediction of their relative stabilities.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be derived from quantum chemical calculations. nih.gov NBO analysis provides information about charge distribution and orbital interactions within the molecule, which are crucial for understanding its reactivity.

Thermodynamic Analysis of Interconversion Pathways

The different diastereomers of octahydro-1H-indol-6-ol can potentially interconvert through various pathways, such as ring-flipping or proton transfer mechanisms. Thermodynamic analysis, informed by computational methods, can quantify the energetics of these processes. By calculating the Gibbs free energy (ΔG) for each stable conformer and the transition states that connect them, a potential energy surface can be constructed.

For example, in the study of similar six-membered rings, the relative free energies of different conformers determine their population at equilibrium. nih.gov In catalyst-dependent cyclization reactions to form polycyclic indolines, the free energy barriers of different reaction pathways were calculated to determine the most favorable route. nih.gov For octahydro-1H-indol-6-ol, such analyses would reveal the most stable diastereomer under given conditions and the energy required for interconversion.

Table 1: Hypothetical Thermodynamic Data for Diastereomer Interconversion This table is illustrative and based on principles of thermodynamic analysis. Actual values would require specific quantum chemical calculations.

Diastereomer Relative Enthalpy (kcal/mol) Relative Gibbs Free Energy (kcal/mol)
Diastereomer A 0.00 0.00
Diastereomer B +1.5 +1.2

Conformational Analysis of Saturated Ring Systems

The position and orientation (axial vs. equatorial) of the hydroxyl group on the six-membered ring will significantly influence the conformational equilibrium of the different diastereomers. In related N-acylpiperidines, a pseudoallylic strain can force a substituent into an axial orientation. nih.gov A similar effect could be at play in the octahydro-1H-indol-6-ol system, influencing the preferred conformation of the hydroxyl group.

Computational studies on analogous systems, such as cis-octahydropentalene, which consists of two fused five-membered rings, have shown that the nature of the ring fusion imposes restrictions on the mobility of the rings. biomedres.us A similar principle would apply to the fused ring system of octahydro-1H-indol-6-ol, where the fusion of the five- and six-membered rings will dictate the accessible conformations.

Table 2: Common Conformations of Saturated Six-Membered Rings

Conformation Relative Energy (kcal/mol) Key Features
Chair 0 Staggered C-H bonds, minimal strain
Twist-Boat ~5-6 Avoids flagpole interactions of the boat
Boat ~7 Eclipsed C-H bonds and flagpole interactions

Molecular Orbital Studies

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful in predicting how a molecule will react. imperial.ac.uk

The energy and spatial distribution of the HOMO and LUMO of octahydro-1H-indol-6-ol would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For example, the lone pair of electrons on the nitrogen atom is expected to contribute significantly to the HOMO, making it a primary site for reactions with electrophiles. The hydroxyl group will also influence the electronic distribution and reactivity.

Interactions between orbitals on adjacent atoms, known as stereoelectronic effects, can be analyzed using Linear Combination of Bond Orbital (LCBO) theory. imperial.ac.uk These interactions can influence the conformational preferences and reactivity of the molecule. For the diastereomers of octahydro-1H-indol-6-ol, MO studies would provide a detailed picture of how the stereochemistry influences the electronic structure and, consequently, the chemical behavior.

Lack of Specific Research Hinders Detailed Analysis of octahydro-1H-indol-6-ol as a Synthetic Intermediate

The octahydroindole core is a recognized structural motif in a variety of biologically active compounds, particularly in the realm of alkaloids. The synthesis of complex alkaloids often involves intricate strategies to construct the requisite polycyclic systems, and functionalized building blocks are crucial to these endeavors. However, the specific utility of octahydro-1H-indol-6-ol as a starting material or key intermediate in these multi-step syntheses is not explicitly described in the currently accessible body of research.

Similarly, the concept of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—frequently involves heterocyclic structures like indoles. Medicinal chemists often utilize such scaffolds as a foundation for developing libraries of compounds with diverse pharmacological activities. While the indole (B1671886) nucleus itself is a classic example of a privileged scaffold, the specific contribution and application of its saturated derivative, octahydro-1H-indol-6-ol, in the design and synthesis of such scaffolds remains undocumented in available literature.

Furthermore, the development of novel heterocyclic architectures is a continuous pursuit in organic synthesis, aimed at exploring new chemical space and discovering compounds with unique properties. While indole derivatives are commonly employed in the construction of new ring systems, the role of octahydro-1H-indol-6-ol as a building block for such innovative molecular designs has not been specifically reported.

Future Research Directions and Methodological Innovations

Development of More Sustainable and Green Synthetic Routes

The synthesis of complex molecules like octahydro-1H-indol-6-ol traditionally relies on multi-step processes that can be resource-intensive. Future research is increasingly focused on aligning synthetic chemistry with the principles of green chemistry to reduce environmental impact. Key areas of innovation include:

Visible-Light Photocatalysis: This technique utilizes light energy to drive chemical reactions under mild conditions. For indole (B1671886) derivatives, photocatalysis has enabled novel cycloadditions and other transformations, offering a greener alternative to thermally-driven reactions. For instance, a visible-light-photocatalyzed formal (4 + 2) cycloaddition has been developed for synthesizing pyrido[1,2-a]indol-6(7H)-ones, showcasing the potential for constructing fused ring systems under exceptionally mild conditions. rsc.org

Biocatalysis: The use of enzymes to catalyze specific reactions offers high selectivity and operates in environmentally benign aqueous media. Future work could involve engineering enzymes for specific steps in the synthesis of octahydro-1H-indol-6-ol, particularly for controlling stereochemistry.

Flow Chemistry: Conducting reactions in continuous flow reactors rather than batch processes can improve safety, efficiency, and scalability. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing waste.

Alternative Solvents: Research into replacing conventional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids is ongoing. universiteitleiden.nl These solvents can reduce pollution and may offer unique reactivity profiles.

Green Chemistry ApproachPotential Advantage for Octahydro-1H-indol-6-ol Synthesis
Photocatalysis Mild reaction conditions, access to novel reaction pathways. rsc.org
Biocatalysis High stereoselectivity, use of aqueous media, reduced byproducts.
Flow Chemistry Enhanced safety, scalability, and process control.
Greener Solvents Reduced environmental impact, potential for improved reaction efficiency. universiteitleiden.nl

Application of Machine Learning in Retrosynthesis and Reaction Prediction

Key applications include:

Retrosynthesis Prediction: AI platforms can deconstruct a complex target molecule into simpler, commercially available starting materials. acs.orgarxiv.org These tools leverage deep learning models, often based on transformer architectures, to identify reliable chemical disconnections and predict plausible synthetic routes. chemcopilot.com

Reaction Outcome and Yield Prediction: Machine learning models can predict the likely products, yields, and optimal conditions for a given set of reactants. researchgate.netrjptonline.org This predictive power minimizes trial-and-error experimentation, saving time and resources. rjptonline.org

Data-Driven Discovery: By identifying patterns in large datasets of chemical reactions, AI can suggest non-intuitive or rarely used reactions, fostering innovation in synthetic strategy. sci-hub.se

The integration of these AI tools promises to accelerate the discovery of new synthetic routes to complex indole alkaloids and their derivatives. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high selectivity, particularly stereoselectivity, is a central challenge in synthesizing complex molecules with multiple chiral centers, such as octahydro-1H-indol-6-ol. Future research will focus on discovering and refining novel catalytic systems to control the formation of specific diastereomers.

Asymmetric Catalysis: The development of new chiral catalysts (both organometallic and purely organic) is crucial for enantioselective synthesis. For indole derivatives, significant progress has been made in catalytic enantioselective alkylations, which are key for building stereocenters. benthamdirect.comeurekaselect.com

Ligand-Controlled Regiodivergence: Recent studies have shown that the choice of ligand in a metal-catalyzed reaction can precisely control the reaction's outcome. For example, in the copper hydride (CuH)-catalyzed alkylation of indoles, different phosphine (B1218219) ligands can selectively direct the reaction to either the N- or C3-position of the indole ring, a long-standing challenge in the field. nih.govnih.gov This level of control could be harnessed to selectively functionalize the octahydro-1H-indol-6-ol scaffold.

Iridium and Rhodium Catalysis: Chiral iridium and rhodium complexes have proven effective in the asymmetric allylation and hydrogenation of indoles, providing routes to chiral indole derivatives with high enantioselectivity. mdpi.com

Catalytic SystemKey AdvantageRelevance to Octahydro-1H-indol-6-ol
Copper Hydride (CuH) with Tunable Ligands High regio- and enantioselectivity in indole alkylation. nih.govnih.govPrecise functionalization and control over stereocenter formation.
Chiral Phosphoric Acids Effective in N-selective alkylation of indoles. mdpi.comControl of substitution on the nitrogen atom of the indole core.
Iridium Complexes Excellent enantioselectivity in allylation reactions. mdpi.comIntroduction of chiral side chains with high stereocontrol.

Design of Libraries for Chemosynthetic Diversification

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govnih.gov Creating a chemical library based on the octahydro-1H-indol-6-ol core could lead to the discovery of novel therapeutic agents. researchgate.netmdpi.com

Future efforts in this area will involve:

Diversity-Oriented Synthesis (DOS): This strategy aims to create a collection of structurally diverse molecules from a common starting material. By applying a variety of reactions to the octahydro-1H-indol-6-ol core, a library of unique analogs can be generated to screen for biological activity. researchgate.net

Scaffold Decoration: Research will focus on developing robust methods to functionalize different positions of the octahydroindole ring system. This allows for the systematic modification of the molecule's properties to optimize its interaction with biological targets. mdpi.com

Combinatorial Chemistry: Using solid-phase synthesis or other high-throughput techniques, large numbers of derivatives can be synthesized in parallel, accelerating the drug discovery process. nih.gov

Advanced Mechanistic Investigations of Complex Transformations

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. For the synthesis of a diastereomeric mixture like octahydro-1H-indol-6-ol, mechanistic studies can elucidate the factors that control the stereochemical outcome.

Future research will employ a combination of advanced techniques:

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and explain the origins of selectivity. nih.gov This provides insights that are often difficult to obtain through experimentation alone.

Advanced Spectroscopy: Techniques like in-situ NMR and mass spectrometry allow for the real-time monitoring of reactions, helping to identify transient intermediates and understand reaction kinetics. universiteitleiden.nl

Isotopic Labeling Studies: Using isotopically labeled reagents can help trace the path of atoms through a complex reaction sequence, providing definitive evidence for proposed mechanisms.

These advanced investigations will be critical for transitioning complex, multi-step syntheses from academic curiosities to robust and predictable industrial processes. nih.gov

Q & A

Q. What are the common synthetic routes for preparing octahydro-1H-indol-6-ol as a mixture of diastereomers?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the indole core followed by cyclization or reduction. For example, describes diastereoselective synthesis using reagents like LiAlH₄ or DIBAL-H under inert conditions, yielding distinct purities (30% vs. 94%). Catalysts such as CuI (used in click chemistry for indole derivatives; ) and solvent systems (e.g., PEG-400:DMF) are critical for optimizing yields. Post-synthesis purification often employs column chromatography or crystallization .

Q. How can researchers determine the diastereomer ratio in a mixture?

Quantitative analysis of diastereomer ratios is achieved via 1H NMR spectroscopy by integrating distinct proton signals corresponding to each stereoisomer. For example, reports ratios (e.g., 57:43) using NMR peak integration. Chromatographic methods (HPLC, TLC) with chiral stationary phases or polar solvents can also resolve and quantify diastereomers .

Q. What analytical techniques validate the structural integrity of octahydro-1H-indol-6-ol diastereomers?

Combined spectroscopic methods are essential:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 8.62 ppm for triazole protons in ).
  • HRMS : Confirms molecular weight (e.g., FAB-HRMS m/z 335.1512 in ).
  • TLC : Monitors reaction progress (e.g., Rf values in ). Cross-validation with literature data (e.g., ’s IR and NMR benchmarks) ensures accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity?

Diastereoselectivity depends on steric/electronic factors, solvent polarity, and catalyst choice. demonstrates that switching from LiAlH₄ to DIBAL-H increased purity from 30% to 94%, likely due to reduced side reactions. Computational modeling (e.g., DFT) can predict transition states to guide solvent/reagent selection .

Q. What strategies resolve contradictions in reported spectroscopic data for diastereomers?

Discrepancies may arise from solvent effects, impurities, or instrumentation variability. For example, and report NMR shifts for similar indole derivatives but under different conditions (DMSO-d6 vs. CDCl₃). Reproducing experiments with standardized solvents and spiking experiments with authentic samples can clarify ambiguities .

Q. How can diastereomers be separated efficiently post-synthesis?

Crystallization is a key method: highlights solvent-driven crystallization, where specific diastereomers precipitate selectively (e.g., using isopropyl alcohol vs. acetic acid). Alternative approaches include chiral HPLC or kinetic resolution via enzymatic catalysis .

Q. What methodologies address low yields in diastereomer synthesis?

Low yields often stem from competing pathways or poor stereocontrol. ’s comparison of LiAlH₄ (30% yield) and DIBAL-H (94%) underscores reagent impact. Optimizing stoichiometry (e.g., CuI catalyst loading in ) or using flow chemistry ( ) can improve efficiency .

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